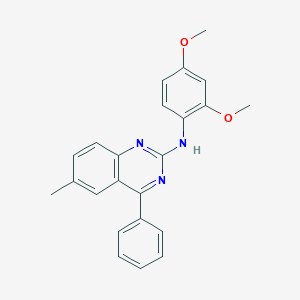

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine, also known as DMQX, is a synthetic compound that belongs to the quinazoline family. DMQX is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. The compound was first synthesized in the 1980s and has since been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Applications De Recherche Scientifique

Antibacterial Agents

One of the primary applications of derivatives of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is as antibacterial agents . Research has shown that certain derivatives can inhibit bacterial RNA polymerase (RNAP), which is a crucial enzyme for bacterial RNA synthesis . These compounds have demonstrated potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The most promising derivative, referred to as compound 7b, has shown significant antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with minimum inhibitory concentration (MIC) values ranging from 0.125 to 2 μg/mL .

Cancer Research

In the realm of cancer research, derivatives of this compound have been explored for their potential to inhibit the growth of cancer cells. By targeting specific signaling pathways, these derivatives can interfere with the proliferation of cancerous cells, offering a pathway for the development of new anticancer drugs.

Taste-Enhancing Compounds

Interestingly, a derivative known as N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide has been synthesized and studied for its taste-enhancing effects . This compound has been shown to significantly enhance kokumi, umami, and salt tastes, making it a potential candidate for reducing sodium intake while maintaining food palatability.

Anti-Inflammatory Applications

The anti-inflammatory effects of derivatives of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine have also been a subject of study. These compounds may influence immune cell activity, offering insights into new treatments for inflammatory conditions.

Drug Development for Antibiotic Resistance

Given the rise of antibiotic-resistant infections, derivatives of this compound are being investigated as a basis for developing new antibacterial drugs. The need for novel antibiotics is critical, and these derivatives offer a promising lead structure for drugs targeting bacterial RNAP .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how these derivatives interact with bacterial RNAP. Such studies are essential for drug design, as they reveal how the compounds bind to the target enzyme and inhibit its function. This information is vital for optimizing the derivatives for better efficacy and safety .

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-15-9-11-19-18(13-15)22(16-7-5-4-6-8-16)26-23(24-19)25-20-12-10-17(27-2)14-21(20)28-3/h4-14H,1-3H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYFKWAIEGTKHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381105.png)

![4-Ethyl 2-methyl 3-methyl-5-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B381106.png)

![3-allyl-2-{[2-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381109.png)

![3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B381110.png)

![Diethyl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B381112.png)

![1-(2,5-Dimethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381114.png)

![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol](/img/structure/B381115.png)

![1-[(4-Tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381116.png)

![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol](/img/structure/B381117.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381118.png)

![1-(4-Chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381119.png)

![1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381123.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B381124.png)

![1-(4-Chloro-3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381125.png)